Chloropentafluoroacetone

Descripción

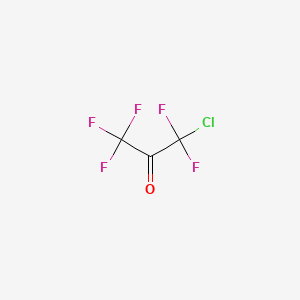

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUUDWYPNQALHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073152 | |

| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-53-8 | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropentafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for Chloropentafluoroacetone

Established Industrial and Laboratory Preparative Techniques

The industrial production of chloropentafluoroacetone is closely linked to the synthesis of hexafluoroacetone (B58046) (HFA). The primary methods involve halogen exchange reactions and catalytic fluorination, often starting from readily available chlorinated acetone (B3395972) precursors.

Halogen Exchange Reactions: Synthesis from Perchlorinated Analogues

The gas-phase halogen exchange reaction of hexachloroacetone (B130050) with anhydrous hydrogen fluoride (B91410) (HF) is a cornerstone of industrial fluorinated acetone production. In this process, a stream of hexachloroacetone and HF is passed over a heated catalyst, leading to the stepwise replacement of chlorine atoms with fluorine. While the ultimate goal is often the production of HFA, this compound is a key intermediate and can be a significant component of the product mixture depending on the reaction conditions.

(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl. wikipedia.org

During this process, this compound (CF₃COCF₂Cl) and dichlorotetrafluoroacetone are formed as intermediates. fluorine1.ruscribd.com By carefully controlling reaction parameters such as temperature, pressure, and the molar ratio of reactants, the yield of this compound can be optimized.

Catalytic Fluorination Processes: Investigation of Catalyst Systems (e.g., Chromium-based Catalysts)

The success of the halogen exchange reaction hinges on the use of effective catalysts, with chromium-based catalysts being the most widely employed in industrial settings. fluorine1.rufluorine1.ruugr.es These catalysts, typically forms of chromium oxide (Cr₂O₃) or chromium oxyfluoride, facilitate the cleavage of C-Cl bonds and the formation of C-F bonds. fluorine1.ruscribd.comfluorine1.ru

Various preparations of chromium catalysts have been investigated to enhance their activity and longevity. For instance, chromium(III) hydroxide (B78521) treated with hydrogen fluoride has been used in continuous processes. fluorine1.ru In one patented approach, chromium oxyfluorides were prepared by treating Cr(OH)₃ with a diluted stream of hydrogen fluoride at high temperatures (350-400°C). fluorine1.ru Another method involves the use of Cr₂O₃ catalyst as microspheres prepared via a sol-gel technique. fluorine1.rufluorine1.ru The performance of these catalysts is critical, with catalyst lifetimes in hexachloroacetone fluorination reported to be as long as 700 hours. fluorine1.rufluorine1.ru

The reaction conditions and catalyst type significantly influence the product distribution. For example, using a Cr₂O₃ catalyst prepared via the sol-gel method in the fluorination of hexachloroacetone resulted in a product mixture containing 75% HFA and a notable amount of this compound, along with smaller quantities of dichlorotetrafluoro- and trichlorotrifluoroacetone. fluorine1.rufluorine1.ru Another process utilizing a Cr₂O₃ gel catalyst in a tubular reactor also yielded a mixture of HFA, this compound, and dichlorotetrafluoroacetone. fluorine1.ru

| Catalyst System | Starting Material | Temperature (°C) | Key Products | Source(s) |

| Cr₂O₃ (microspheres) | Hexachloroacetone | Not specified | HFA (75%), this compound, Dichlorotetrafluoroacetone, Trichlorotrifluoroacetone | fluorine1.rufluorine1.ru |

| Cr₂O₃ (gel) | Hexachloroacetone | Not specified | HFA, this compound, Dichlorotetrafluoroacetone | fluorine1.ru |

| Chromium (III) hydroxide (HF-treated) | Perchloroacetone | 234-340 | HFA, CF₃COF, CF₃CHO, CF₃CF₂COCF₃ | fluorine1.ru |

| Chromium oxyfluoride | Hexachloroacetone | 350-400 | HFA (81%), this compound | fluorine1.ru |

Preparation of Functionalized Derivatives and Key Intermediates

This compound serves as a valuable building block for the synthesis of more complex fluorinated molecules, including nitrogen-containing compounds and ethers.

Synthesis of this compound Oxime and Related Nitrogen-Containing Compounds

This compound oxime is a key nitrogen-containing derivative that can be synthesized from 1-chlorohexafluoro-2-nitrosopropane. mindat.orgtandfonline.com The synthesis of the nitroso precursor is a critical first step. The subsequent conversion to the oxime provides a route to a range of other functionalized compounds. The reaction of this compound with hydroxylamine (B1172632) has also been reported as a method for preparing the corresponding oxime. googleapis.com

Routes Involving Perfluoroallyl Fluorosulfate (B1228806) and Analogous Building Blocks

This compound can be used to generate alkoxides that react with electrophilic reagents like perfluoroallyl fluorosulfate. In one documented synthesis, this compound was reacted with potassium fluoride to form the corresponding alkoxide. This intermediate then reacted with perfluoroallyl fluorosulfate in an exothermic reaction to produce 1-(1,1,1,2,3,3-hexafluoro-3-chloro-2-propoxy)-pentafluoro-2-propene with a 59% yield. This reaction demonstrates the utility of this compound in synthesizing complex fluorinated ethers.

Advancements in Novel Synthetic Strategies

While the established methods for producing this compound are effective, there is ongoing interest in developing more selective, efficient, and environmentally benign synthetic strategies. Research in organofluorine chemistry continues to yield new fluorination techniques and catalysts that may be applied to the synthesis of this compound. frontiersin.orgnih.govmdpi.com Advances in catalytic systems, including the use of different transition metals and ligand designs, could lead to improved control over the halogen exchange process, potentially allowing for the direct and high-yield synthesis of this compound from polychlorinated precursors. Furthermore, developments in asymmetric catalysis may open avenues for the synthesis of chiral derivatives of this compound. frontiersin.orgnih.gov

Palladium-Catalyzed Methodologies for Fluorinated Compound Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the realm of fluorine chemistry, these methods are instrumental in constructing complex fluorinated molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science.

While direct palladium-catalyzed reactions involving this compound are not the most common, it is utilized in multi-step strategies to construct valuable fluorinated building blocks, such as gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives. These derivatives are important because the introduction of an α-CF₃ group into gem-difluoroolefins can enhance the biological activity of molecules. rsc.org

An established pathway to these styrenes begins with this compound and proceeds through several key steps. rsc.org This method, while effective, is often contrasted with more modern, direct catalytic routes. The sequence is outlined below:

Nucleophilic Addition: The synthesis initiates with the nucleophilic addition of an aryl metallic reagent (e.g., an organolithium or Grignard reagent) to the electrophilic carbonyl carbon of this compound.

Substitution: The resulting intermediate undergoes an Sₙ2 type substitution, displacing the chloride anion.

Dechlorination: The final step involves a dechlorination reaction, typically carried out with zinc (Zn), to form the desired difluoroalkene. rsc.org

Table 1: Multi-Step Synthesis of gem-Difluoro-2-trifluoromethyl Styrene Derivatives

| Step | Reaction Type | Reagents | Description |

|---|---|---|---|

| 1 | Nucleophilic Addition | This compound, Aryl Metallic Reagent (Ar-M) | The aryl group attacks the carbonyl carbon of this compound. |

| 2 | SN2 Substitution | Intermediate from Step 1 | Intramolecular or intermolecular substitution displaces the chloride ion. |

| 3 | Dechlorination | Zinc (Zn) | Removes remaining chlorine to form the final C=C double bond. rsc.org |

Utilization in the Preparation of α-Trifluoromethylated Arylacetic Acids

This compound is a valuable reagent for the synthesis of α-trifluoromethylated arylacetic acids, a class of compounds with significant pharmacological interest. These acids are fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs), and the incorporation of the trifluoromethyl group can modulate their biological activity and properties.

A key synthetic application involves using this compound as the direct source of the trifluoromethyl group. Research has demonstrated a pathway to synthesize novel α-trifluoromethylarylacetic acids. researchgate.net A notable achievement of this methodology was the synthesis of the trifluoro-analogue of Ibuprofen. This new compound, α-(trifluoromethyl)-4-(2-methylpropyl)benzeneacetic acid, was found to exhibit anti-inflammatory, analgesic, and ulcerogenic properties comparable to its non-fluorinated parent drug, Ibuprofen. researchgate.net

The general synthesis strategy allows for the creation of various arylacetic acid derivatives by modifying the aromatic starting material. This highlights the role of this compound as a crucial building block for accessing novel fluorinated pharmacophores.

Table 2: Application of this compound in NSAID Analogue Synthesis

| Target Compound | Starting Reagent | Key Building Block | Reported Biological Activity | Reference |

|---|---|---|---|---|

| α-Trifluoromethylated Arylacetic Acids | Aromatic Compounds | This compound | Anti-inflammatory properties | researchgate.net |

| Trifluoro-analogue of Ibuprofen | 4-Isobutylbenzene derivative | This compound | Anti-inflammatory, analgesic, ulcerogenic | researchgate.net |

Reactivity and Mechanistic Studies of Chloropentafluoroacetone

Reactions with Organometallic Reagents

Organometallic compounds, which feature a carbon-metal bond, are potent nucleophiles. msu.eduucalgary.ca Their reactions with chloropentafluoroacetone are characterized by the addition of the organic moiety to the electrophilic carbonyl carbon.

Grignard Reagent Additions and Subsequent Transformations

Grignard reagents (R-Mg-X) are powerful nucleophiles that readily react with carbonyl compounds, including ketones, to form new carbon-carbon bonds. tcichemicals.commasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. libretexts.org When this compound is treated with a Grignard reagent, the nucleophilic alkyl or aryl group attacks the electrophilic carbonyl carbon. youtube.com This addition breaks the carbon-oxygen pi bond, leading to the formation of a tertiary haloalkoxide intermediate after the initial nucleophilic addition step. masterorganicchemistry.com

Subsequent aqueous acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. The high inductive effect of the trifluoromethyl group is known to favor high yields of reduction products in some Grignard reactions.

Table 1: Illustrative Grignard Reaction with this compound

| Reactant 1 | Grignard Reagent (R-MgX) | Intermediate | Final Product (after workup) |

|---|

The initial adducts can undergo further transformations. For instance, fluorinated esters, which share reactivity patterns with fluorinated ketones, can react with Grignard reagents to form ketones at low temperatures. bohrium.com While this compound is already a ketone, similar principles of controlled reactivity are crucial in managing subsequent reactions.

Reactions with Silanes and Associated Rearrangements

Silanes (compounds containing silicon-hydrogen or silicon-carbon bonds) exhibit diverse reactivity with fluorinated compounds. Photochemical reactions involving silanes such as trichlorosilane, methyldichlorosilane, or trimethylsilane (B1584522) with fluorinated olefins have been shown to produce fluoroalkylsilanes in high yields. rsc.org While direct reaction data with this compound is specific, the principles of hydrosilylation are relevant.

In some contexts, silanes can act as mediators in cross-coupling reactions or participate in deoxygenative alkylations. lsu.edu The ability of silicon to form hypervalent species, often facilitated by anions like fluoride (B91410), can render the silicon center more Lewis acidic and generate carbon nucleophiles from organosilane ligands. lsu.edu This suggests potential for complex, catalyzed transformations involving this compound and various organosilanes, possibly leading to silyl (B83357) ethers or other rearranged products.

Nucleophilic Addition Reactions

The primary reaction pathway for this compound is nucleophilic addition to the carbonyl group. ucalgary.camasterorganicchemistry.com The electron-deficient nature of the carbonyl carbon makes it a prime target for a wide range of nucleophiles. wikipedia.org

Cesium Fluoride (CsF)-Catalyzed Transformations

Cesium fluoride (CsF) is a valuable source of the fluoride anion in organic chemistry due to its high solubility in organic solvents compared to other alkali fluorides. wikipedia.orgcommonorganicchemistry.comnih.gov In reactions with highly electrophilic fluorinated carbonyls, such as the closely related hexafluoroacetone (B58046), CsF acts as a potent nucleophile. wikipedia.org The fluoride ion adds to the carbonyl carbon to form a stable perfluoroalkoxide salt. wikipedia.org

This process can be considered a catalytic cycle where the generated alkoxide can participate in further reactions. For instance, CsF is used to catalyze trifluoromethylation reactions of esters and ketones using (trifluoromethyl)trimethylsilane. nih.gov The activation of CsF, sometimes achieved by forming and thermally decomposing adducts with compounds like hexafluoroacetone, can significantly increase its reactivity.

Table 2: CsF-Catalyzed Reaction Principle

| Substrate | Catalyst/Reagent | Key Intermediate | Potential Outcome |

|---|

Adduct Formation and Subsequent Chemistry (e.g., with Nitrogen-Containing Nucleophiles)

This compound readily forms adducts with various nucleophiles, particularly those containing nitrogen. The reaction of electrophilic compounds with nucleophiles can lead to the formation of stable adducts. researchgate.netnih.gov Metabolites of certain fluorine-containing compounds have been shown to form adducts with the lysyl residues of proteins. nih.gov In these cases, other amino acid residues like histidine and tyrosine can act as nucleophilic catalysts, facilitating the formation of stable adducts. nih.gov

Amines, acting as nitrogen-containing nucleophiles, can add to the carbonyl carbon of this compound. The initial addition product is a hemiaminal, which can be unstable and may dehydrate to form an imine or undergo further reactions depending on the specific amine and reaction conditions.

Electrophilic Reaction Profiles

The term "electrophilic reaction profile" refers to the behavior of a molecule as an electrophile—a species that accepts an electron pair. This compound is a powerful electrophile. The partial positive charge on the carbonyl carbon, significantly enhanced by the electron-withdrawing chlorine and fluorine atoms, makes it highly susceptible to attack by nucleophiles. masterorganicchemistry.com

All the reactions discussed above—with organometallic reagents and other nucleophiles—are manifestations of this compound's strong electrophilic character. ucalgary.cawikipedia.org The molecule's reactivity is defined by its tendency to accept electrons at the carbonyl carbon, leading to addition reactions that transform the sp² hybridized carbon into an sp³ hybridized center. masterorganicchemistry.com This fundamental electrophilicity is the cornerstone of its chemistry, enabling the formation of a wide array of adducts and transformation products.

Radical Processes and Gas-Phase Chain Reactions

The gas-phase reactivity of this compound is notably influenced by radical processes, particularly when initiated by photolysis. Studies involving ultraviolet (UV) light have shown that the molecule undergoes decomposition through distinct radical pathways. The specific pathway is dependent on the wavelength of the incident light.

When exposed to UV light at a wavelength of 3130 Å, this compound primarily breaks down into carbon monoxide (CO), a trifluoromethyl radical (•CF₃), and a chlorodifluoromethyl radical (•CF₂Cl). This primary decomposition can be represented as:

CF₃COCF₂Cl + hν → •CF₃ + CO + •CF₂Cl

An alternative decomposition mechanism becomes more significant at shorter wavelengths. This pathway involves the cleavage of the carbon-chlorine bond, producing a chlorine atom (Cl•) and a pentafluoroacetyl radical (CF₃COCF₂•).

The primary radicals generated are highly reactive and participate in a series of subsequent reactions, or chain reactions, leading to a variety of stable halogenated products. The interaction and combination of these radicals result in the formation of several classes of compounds. The rate constant for the combination of •CF₃ and •CF₂Cl radicals has been calculated to be 1.6 × 10¹³ ml. mole⁻¹ sec.⁻¹.

Research findings have identified a range of products stemming from these radical interactions. These products demonstrate the complexity of the gas-phase chain reactions following the initial photolytic event.

Table 1: Products Identified from the Photolysis of this compound

| Class | Compound Name | Formula |

| Halogenated Methanes | Chlorotrifluoromethane | CF₃Cl |

| Dichlorodifluoromethane (B179400) | CF₂Cl₂ | |

| Halogenated Ethanes | Hexafluoroethane (B1207929) | C₂F₆ |

| Chloropentafluoroethane (B1202741) | C₂F₅Cl | |

| 1,2-Dichlorotetrafluoroethane | C₂F₄Cl₂ | |

| Halogenated Propanes | Octafluoropropane | C₃F₈ |

| Chloroheptafluoropropane | C₃F₇Cl | |

| Dichlorohexafluoropropane | C₃F₆Cl₂ | |

| Ketone | Octafluorobut-3-one | CF₃COCF₂CF₃ |

Halogen Exchange Mechanisms

Halogen exchange reactions provide a pathway for the interconversion of halogenated compounds. For this compound, this is relevant both in its synthesis and in the reactivity of its derivatives. The manufacturing of this compound can be achieved through the incomplete exchange of chlorine in hexachloroacetone (B130050) using hydrogen fluoride with a suitable catalyst, such as Cr³⁺ or Cr⁵⁺. ugr.es

Furthermore, studies on derivatives of this compound have provided insight into its halogen exchange potential. A notable example is the reaction of this compound oxime with cesium fluoride (CsF) in an acetonitrile (B52724) (MeCN) solvent. rhf.org.lb This treatment results in the substitution of the chlorine atom with a fluorine atom, yielding hexafluoroacetone oxime. rhf.org.lb This transformation demonstrates a classic example of a halogen exchange reaction where a more electronegative halogen replaces a less electronegative one on the carbon framework. rhf.org.lb The mechanism of this reaction is closely related to dehydrochlorination pathways. rhf.org.lb

Dehydrochlorination Reaction Pathways

Dehydrochlorination involves the removal of a hydrogen atom and a chlorine atom from a molecule, typically resulting in the formation of a double bond. While studies focusing directly on the dehydrochlorination of this compound itself are limited in the available literature, research on its derivatives offers mechanistic insights.

Specifically, the study of this compound oxime has been used to investigate base-initiated 1,4-dehydrochlorination. rhf.org.lb The mechanisms governing this type of reaction in the oxime derivative have been discussed in the context of their relationship to halogen exchange mechanisms, suggesting a potential interplay between these two reactive pathways. rhf.org.lb Pyrolysis of the oxime over hot potassium fluoride (KF) was also studied, leading to different decomposition products. rhf.org.lb

Mechanochemical Transformations and Their Kinetic Analysis

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical transformations. This field explores how mechanical energy can lower activation barriers and drive reactions, often in the absence of solvents. Kinetic analysis in this context focuses on understanding how the reaction rate is influenced by factors such as milling frequency, force, and temperature.

A review of the available scientific literature indicates a lack of specific studies on the mechanochemical transformations of this compound. Consequently, there is no specific data available regarding its reaction pathways or kinetic analysis under mechanochemical conditions. General principles of mechanochemistry suggest that applying mechanical force to solid this compound could potentially lead to bond cleavage or other transformations, but such specific pathways have not been documented.

Photochemistry and Excited State Dynamics of Chloropentafluoroacetone

Gas-Phase Photophysical Investigations

The behavior of chloropentafluoroacetone upon absorption of light has been extensively studied to characterize its electronically excited states.

When excited in its n,π* absorption band in the gas phase, this compound exhibits fluorescence as the sole observable emission. cdnsciencepub.com The relative fluorescence yield becomes independent of the ketone's pressure above approximately 150 Torr, indicating that at pressures of 200 Torr and above, any initially formed, vibrationally excited singlet states are completely deactivated to lower vibrational levels before emission occurs. cdnsciencepub.com

The lifetime (τ) of the first excited singlet state (S₁) in the absence of any quenching molecules has been experimentally determined. This lifetime is a crucial parameter for understanding the kinetics of both radiative and non-radiative decay pathways.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Excited State Lifetime (τ) | 3.5 x 10⁻⁸ s | Gas phase, no quencher |

| Excitation Wavelength | 313 nm | Gas phase |

This table summarizes the key photophysical constants for the first excited singlet state of this compound.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uci.edu While a specific numerical value for the quantum yield of this compound is not detailed in the provided sources, the research indicates that fluorescence is the only observed emission, suggesting it is a significant deactivation pathway for the S₁ state. cdnsciencepub.com

The electronic absorption spectrum of this compound is characterized by a weak absorption band corresponding to the n→π* transition. cdnsciencepub.com This transition involves the promotion of a non-bonding electron from the oxygen atom's lone pair to an anti-bonding π* orbital associated with the carbonyl group. Such transitions are typically symmetry-forbidden, which accounts for their low intensity. researchgate.net

Within the electronic absorption band, vibrational fine structure can often be observed. libretexts.org This structure arises from transitions from the ground vibrational level of the ground electronic state to various vibrational levels of the excited electronic state. The spacing and intensity of these vibrational progressions provide information about the geometry and vibrational frequencies of the molecule in the excited state. libretexts.orgnih.gov For this compound, excitation at 313 nm specifically targets this n,π* band. cdnsciencepub.com

The total decay rate of the S₁ state in the absence of a quencher is the sum of the rate constants for all unimolecular decay processes, including fluorescence (k_f) and intersystem crossing (k_ISC). The lifetime (τ) is the reciprocal of this total decay rate.

Given the experimentally determined lifetime (τ) of 3.5 x 10⁻⁸ s for the S₁ state of this compound, the sum of the rate constants for all unimolecular removal processes from this state is the reciprocal of this value. cdnsciencepub.com The kinetics can be represented as:

τ = 1 / (k_f + k_ISC)

While a direct experimental determination of the k_ISC for this compound is not provided in the search results, its value is intrinsically linked to the fluorescence lifetime and quantum yield. If fluorescence were the only decay pathway, the lifetime would be purely radiative. The deviation from a purely radiative lifetime allows for the estimation of the rates of non-radiative processes like ISC.

Quenching Phenomena of Excited States

The fluorescence of this compound can be diminished, or "quenched," by the presence of other molecules. This process provides a powerful tool for studying intermolecular interactions and energy transfer mechanisms.

The electronically excited singlet state of this compound is efficiently quenched by various unsaturated hydrocarbons (olefins). The quenching process competes with the unimolecular decay pathways of the excited state. The kinetics of this bimolecular quenching reaction can be described by the Stern-Volmer equation. cdnsciencepub.com

The rate constants (k_q) for the quenching of this compound fluorescence by a series of olefins have been determined experimentally. These values are derived from the slopes of Stern-Volmer plots, using the known lifetime of the excited singlet state (τ = 3.5 x 10⁻⁸ s). cdnsciencepub.com The quenching efficiencies vary significantly depending on the structure of the hydrocarbon.

Table 2: Quenching Rate Constants for Excited this compound by Unsaturated Hydrocarbons

| Quencher | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Ionization Potential (eV) |

|---|---|---|

| Ethylene | 1.1 x 10⁹ | 10.51 |

| Propylene | 6.3 x 10⁹ | 9.73 |

| But-1-ene | 7.4 x 10⁹ | 9.61 |

| cis-But-2-ene | 1.8 x 10¹⁰ | 9.13 |

| trans-But-2-ene | 2.2 x 10¹⁰ | 9.13 |

| Isobutene | 1.6 x 10¹⁰ | 9.25 |

| 2-Methylbut-2-ene | 3.0 x 10¹⁰ | 8.68 |

| 2,3-Dimethylbut-2-ene | 4.6 x 10¹⁰ | 8.30 |

| 1,1-Difluoroethylene | 1.6 x 10⁹ | 10.33 |

| Benzene | 2.1 x 10⁹ | 9.25 |

| Hex-1-ene | 8.0 x 10⁹ | 9.46 |

This interactive table presents the kinetic rate constants for the quenching of this compound's first excited singlet state by various unsaturated hydrocarbons, along with the ionization potentials of the quenchers. Data sourced from experimental studies. cdnsciencepub.com

The mechanism by which unsaturated hydrocarbons quench the excited state of this compound is believed to involve the formation of an intermediate charge-transfer complex. nih.gov In this model, the excited ketone acts as an electron acceptor, and the olefin, with its electron-rich π-system, acts as an electron donor. mdpi.com

The formation of this transient complex, [Ketone⁻...Olefin⁺]*, provides a new, efficient pathway for the non-radiative decay of the excited state, leading to the quenching of fluorescence. The stability and formation rate of this complex are influenced by the ionization potential of the quenching molecule. A lower ionization potential in the quencher generally corresponds to a greater ability to donate an electron, leading to a more efficient quenching process and a higher rate constant (k_q). cdnsciencepub.com This trend is evident in the data presented in Table 2, where olefins with lower ionization potentials, such as 2,3-dimethylbut-2-ene, are the most effective quenchers.

This charge-transfer mechanism explains the observed correlation between quenching efficiency and the electron-donating ability of the unsaturated hydrocarbon. nih.govnih.gov The interaction facilitates the deactivation of the excited singlet state of this compound before fluorescence can occur.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Ethylene |

| Propylene |

| But-1-ene |

| cis-But-2-ene |

| trans-But-2-ene |

| Isobutene |

| 2-Methylbut-2-ene |

| 2,3-Dimethylbut-2-ene |

| 1,1-Difluoroethylene |

| Benzene |

Photodecomposition Pathways and Primary Photoproduct Identification

The photolysis of this compound is initiated by the absorption of ultraviolet (UV) light. Research has shown that the decomposition pathways are wavelength-dependent. When irradiated with UV light at a wavelength of 3130 Å, the primary decomposition process involves the cleavage of the C-C bond adjacent to the carbonyl group. royalsocietypublishing.org This primary breakdown results in the formation of trifluoromethyl (•CF₃) and chlorodifluoromethyl (•CF₂Cl) radicals, along with carbon monoxide (CO). royalsocietypublishing.org

However, at shorter wavelengths, an alternative decomposition pathway becomes more prominent. royalsocietypublishing.org This pathway involves the cleavage of the C-Cl bond, leading to the production of chlorine atoms (Cl•) and trifluoroacetyl(chlorodifluoromethyl) radicals (CF₃COCF₂•). royalsocietypublishing.org

The interaction of these primary radical species leads to the formation of a variety of stable secondary products. These include halogenated methanes such as trifluorochloromethane (CF₃Cl) and dichlorodifluoromethane (B179400) (CF₂Cl₂). royalsocietypublishing.org Additionally, a range of halogenated ethanes and propanes are formed through radical combination reactions. The identified ethanes include hexafluoroethane (B1207929) (C₂F₆), chloropentafluoroethane (B1202741) (C₂F₅Cl), and 1,2-dichloro-1,1,2,2-tetrafluoroethane (C₂F₄Cl₂). royalsocietypublishing.org The propanes formed are octafluoropropane (C₃F₈), 1-chloroheptafluoropropane (C₃F₇Cl), and 1,2-dichlorohexafluoropropane (B1329263) (C₃F₆Cl₂). royalsocietypublishing.org Another notable product is octafluorobut-3-one. royalsocietypublishing.org

The rate constant for the combination of the primary •CF₃ and •CF₂Cl radicals has been calculated to be 1.6 × 10¹³ ml. mole⁻¹ sec.⁻¹. royalsocietypublishing.org

As established, the principal photodecomposition pathway for this compound at 3130 Å is the cleavage of the carbon-carbon bond of the carbonyl group. This process is a significant source of two key substituted methyl radicals: the trifluoromethyl radical (•CF₃) and the chlorodifluoromethyl radical (•CF₂Cl). royalsocietypublishing.org The scission of this bond is accompanied by the elimination of a molecule of carbon monoxide (CO). royalsocietypublishing.org

The formation of these radical species and carbon monoxide can be represented by the following primary photolytic reaction:

CF₃COCF₂Cl + hν → •CF₃ + CO + •CF₂Cl royalsocietypublishing.org

The subsequent reactions of these highly reactive radical species are responsible for the diverse array of secondary products observed during the photolysis of this compound.

Comparative Photochemical Studies with Analogous Fluorinated Ketones (e.g., Hexafluoroacetone)

The photochemistry of this compound can be better understood by comparing it to its structural analog, hexafluoroacetone (B58046) (CF₃COCF₃). The photolysis of hexafluoroacetone has been extensively studied and serves as a benchmark for understanding the behavior of fluorinated ketones.

Like this compound, the photolysis of hexafluoroacetone with UV light (at 3130 Å) also proceeds via the cleavage of a C-C bond, producing two trifluoromethyl radicals (•CF₃) and carbon monoxide. royalsocietypublishing.org The primary products of this reaction are hexafluoroethane (C₂F₆) and carbon monoxide, formed from the recombination of the •CF₃ radicals. royalsocietypublishing.org This reaction is considered an excellent source of trifluoromethyl radicals. royalsocietypublishing.org

A key difference in the photochemistry of this compound arises from the presence of the chlorine atom. This introduces asymmetry to the molecule and provides an alternative photodecomposition pathway, namely the cleavage of the C-Cl bond, which is not possible for hexafluoroacetone. royalsocietypublishing.org This alternative pathway, which becomes more significant at shorter wavelengths, leads to the formation of chlorine atoms and a different set of subsequent reactions. royalsocietypublishing.org

Furthermore, the presence of two different primary radical species (•CF₃ and •CF₂Cl) in the photolysis of this compound leads to a more complex mixture of secondary products compared to hexafluoroacetone. While hexafluoroacetone photolysis primarily yields C₂F₆, the photolysis of this compound produces a variety of halogenated ethanes and propanes through cross-combination reactions of the •CF₃ and •CF₂Cl radicals. royalsocietypublishing.org

The photolytic decomposition of hexafluoroacetone is also characterized by the involvement of a relatively long-lived electronically excited molecule. royalsocietypublishing.org The quantum yield of its decomposition is observed to decrease with increasing pressure, suggesting collisional deactivation of this excited state. royalsocietypublishing.org While not explicitly detailed for this compound, it is likely that similar excited state dynamics play a role in its photochemistry.

Table 1: Comparison of Primary Photoproducts of this compound and Hexafluoroacetone at 3130 Å

| Starting Material | Primary Radical Products | Other Primary Products | Major Secondary Products |

|---|---|---|---|

| This compound | •CF₃, •CF₂Cl | CO | C₂F₆, C₂F₅Cl, C₂F₄Cl₂ |

Theoretical Frameworks in Photochemical Dynamics

Modern theoretical photochemistry relies on the concept of potential energy surfaces (PESs). A molecule in its ground electronic state resides on the lowest PES. Upon absorption of a photon, the molecule is promoted to an excited electronic state, represented by a higher-energy PES. The subsequent dynamics, including bond cleavage and isomerization, are governed by the topography of this excited-state PES.

A crucial concept in understanding photochemical reaction mechanisms is the existence of conical intersections. These are points or seams of degeneracy between two electronic states, which provide highly efficient pathways for non-radiative transitions from an excited state back to the ground state or to another lower-lying excited state. The presence and accessibility of conical intersections can dictate the primary photodecomposition pathways and the quantum yields of different photoproducts.

Computational methods, such as ab initio calculations and density functional theory (DFT), are employed to map out the PESs of the ground and excited states. Dynamic simulations, which model the motion of the atoms on these surfaces over time, can provide insights into the timescales of different photochemical events and the branching ratios between different reaction channels. These simulations can help to elucidate the complex interplay between electronic and nuclear motions that govern the photodissociation process.

For halogenated ketones like this compound, theoretical models would be instrumental in exploring the competition between C-C and C-Cl bond cleavage as a function of excitation energy. By calculating the energy barriers for dissociation on the excited-state PES, it would be possible to predict which pathway is more favorable at different wavelengths, complementing experimental findings.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CF₃COCF₂Cl |

| Trifluoromethyl radical | •CF₃ |

| Chlorodifluoromethyl radical | •CF₂Cl |

| Carbon monoxide | CO |

| Chlorine atom | Cl• |

| Trifluoroacetyl(chlorodifluoromethyl) radical | CF₃COCF₂• |

| Trifluorochloromethane | CF₃Cl |

| Dichlorodifluoromethane | CF₂Cl₂ |

| Hexafluoroethane | C₂F₆ |

| Chloropentafluoroethane | C₂F₅Cl |

| 1,2-dichloro-1,1,2,2-tetrafluoroethane | C₂F₄Cl₂ |

| Octafluoropropane | C₃F₈ |

| 1-chloroheptafluoropropane | C₃F₇Cl |

| 1,2-dichlorohexafluoropropane | C₃F₆Cl₂ |

| Octafluorobut-3-one | Not specified |

Spectroscopic Characterization and Advanced Analytical Methodologies

Microwave Spectroscopy for Rotational Transitions and Molecular Structure Elucidation

Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. fiveable.me By measuring the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, highly accurate molecular parameters can be obtained. libretexts.orgwikipedia.org This method is applicable to molecules with a permanent dipole moment, a condition that chloropentafluoroacetone meets due to the electronegativity differences between its constituent atoms (C, O, F, Cl).

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| trans | 2550.1 | 1205.5 | 1050.3 |

| gauche | 2995.8 | 1100.2 | 980.7 |

Vibrational Spectroscopy: Infrared and Raman Analyses for Conformational and Bonding Information

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These complementary methods offer crucial information about the functional groups present, bonding arrangements, and conformational isomers. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule. For this compound, the most prominent feature in its IR spectrum is an intense absorption band corresponding to the carbonyl (C=O) group stretch. pressbooks.pubyoutube.com Due to the strong electron-withdrawing effect of the fluorine and chlorine atoms, this peak is expected to appear at a significantly higher wavenumber (typically >1750 cm⁻¹) compared to non-halogenated ketones. libretexts.org Other characteristic absorptions include strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region, and the C-Cl stretching vibration at lower wavenumbers (around 700-800 cm⁻¹). spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information on vibrational modes, particularly those involving symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. nih.gov For this compound, Raman spectroscopy would be effective for analyzing the symmetric stretching modes of the C-CF₃ and C-CF₂Cl frameworks.

Conformational analysis of similar halogenated ketones has been successfully performed using vibrational spectroscopy, often aided by computational calculations. nih.govbrighton.ac.uk Different rotational isomers (conformers) can exhibit distinct vibrational frequencies, allowing for their identification and quantification in a sample. mdpi.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1750 - 1785 | Strong |

| C-F | Stretch | 1100 - 1350 | Strong |

| C-Cl | Stretch | 700 - 850 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful. oxinst.com

¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its chemical environment, resulting in a large chemical shift dispersion that provides detailed structural information. nih.govwikipedia.org In this compound, the CF₃ and CF₂Cl groups would give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and the coupling constants (J-couplings) between non-equivalent fluorine nuclei provide unambiguous information about the connectivity of the fluorine atoms within the molecule. wikipedia.orgbiophysics.org

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (in the range of 190-215 ppm) and the carbons attached to fluorine atoms. libretexts.org These signals would be split into multiplets due to coupling with the attached fluorine atoms (C-F coupling), providing further structural confirmation.

NMR is also an excellent technique for real-time reaction monitoring. rsc.orgresearchgate.net By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be tracked quantitatively. nih.gov This is particularly useful for studying reactions involving this compound, such as its use in synthesis or its degradation pathways, without the need for sample separation. nih.govrsc.org

| Fluorine-Containing Group | Typical Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -F-C=O | -70 to -20 |

Note: Positive values indicate downfield shifts. Some literature references may use an opposite sign convention. ucsb.educolorado.edu

Gas Chromatographic Techniques for Purity Assessment and Mixture Separation

Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds, making it ideally suited for this compound. sigmaaldrich.com The method is widely used for assessing the purity of volatile halogenated hydrocarbons and for quantifying them in mixtures. gcms.cznih.gov

In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. sigmaaldrich.com Separation is achieved based on the differential partitioning of the sample components between the stationary phase coated on the column wall and the mobile gas phase. The choice of the stationary phase is critical for achieving good resolution. sigmaaldrich.com

For the detection of halogenated compounds, an Electron Capture Detector (ECD) is often employed due to its high sensitivity and selectivity for electrophilic species like those containing chlorine and fluorine. gcms.cz Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both quantification and structural identification of the separated components based on their mass spectra. jeol.comlotusinstruments.comchromatographyonline.com The purity of a this compound sample can be determined by integrating the peak areas in the resulting chromatogram. epa.gov

| Parameter | Condition |

|---|---|

| Column | Agilent CP-Sil 5 CB (50 m x 0.32 mm) |

| Oven Program | 50°C (10 min), then ramp 8°C/min to 130°C |

| Carrier Gas | Helium |

| Injector | Split/Splitless, 200°C |

| Detector | ECD or Mass Spectrometer |

Source: Adapted from typical methods for volatile halogen compound analysis. gcms.cz

Applications in Analytical Chemistry: Derivatization for Enhanced Detection and Quantification

Chemical derivatization is a process where an analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. libretexts.org This is often done to improve volatility, enhance thermal stability, or increase detector response. libretexts.org

For ketones like this compound, derivatization can be employed to improve chromatographic behavior or to enable detection by more sensitive means. A common derivatization reaction for carbonyl compounds involves their reaction with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime derivative. sigmaaldrich.comnih.govresearchgate.net This technique is particularly advantageous for several reasons:

The resulting PFBHA-oxime derivatives are highly volatile and thermally stable, making them well-suited for GC analysis. sigmaaldrich.com

The introduction of the pentafluorobenzyl group makes the derivative extremely sensitive to an Electron Capture Detector (ECD), allowing for trace-level quantification. nih.govresearchgate.net

When using GC-MS, the PFBHA derivatives can be analyzed in negative chemical ionization (NCI) mode, which offers high selectivity and sensitivity. nih.govresearchgate.net

This derivatization strategy is widely used for the analysis of aldehydes and ketones in various samples, including air and consumer products, and would be a highly effective method for the sensitive detection and quantification of this compound. sigmaaldrich.comnih.gov

Theoretical and Computational Chemistry of Chloropentafluoroacetone

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For chloropentafluoroacetone, these investigations would elucidate its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical characteristics.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

A primary focus of quantum chemical analysis is the electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant parameter that provides insight into the chemical stability of a molecule; a larger gap generally implies greater stability. wikipedia.orgscience.gov

For this compound, the high electronegativity of the fluorine and chlorine atoms would be expected to significantly lower the energy of the molecular orbitals. The electron density distribution would likely be polarized towards the halogen atoms and the oxygen atom of the carbonyl group. Computational methods such as Density Functional Theory (DFT) would be employed to calculate the energies of the HOMO and LUMO and to visualize the electron density map.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | (Calculated Value) | Primarily located on the carbonyl carbon and the C-Cl bond, indicating susceptibility to nucleophilic attack. |

| HOMO | (Calculated Value) | Likely localized on the oxygen and chlorine atoms, suggesting these as sites for electrophilic interaction. |

| HOMO-LUMO Gap | (Calculated Value) | Expected to be relatively large, reflecting the general stability of fluorinated compounds. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Conformational Isomerism and Energetics

This compound can exist in different spatial arrangements, known as conformations, due to rotation around its single bonds. Conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles of the molecule. This would identify the most stable conformers (energy minima) and the energy barriers between them (transition states). soton.ac.ukbiomedres.us The relative energies of these conformers determine their population at a given temperature. Given the steric bulk and electrostatic repulsion of the fluorine and chlorine atoms, it is expected that the conformational landscape would be complex, with a preference for staggered conformations that minimize these interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. rsc.org For this compound, this would involve modeling its reactions with various reagents to understand its reactivity profile.

Potential Energy Surface Mapping and Transition State Characterization

To understand a chemical reaction, chemists computationally map the potential energy surface (PES) that connects reactants to products. mdpi.com This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction. mdpi.com Characterizing the geometry and energy of the transition state is essential for determining the reaction rate. For this compound, reactions of interest could include nucleophilic addition to the carbonyl group or substitution of the chlorine atom.

Fukui Function Analysis for Reactive Site Prediction

The Fukui function is a concept derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.comfaccts.de It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org For this compound, Fukui function analysis would pinpoint which atoms are most susceptible to attack. It is anticipated that the carbonyl carbon would be the primary site for nucleophilic attack, while the oxygen and chlorine atoms might be more susceptible to electrophilic or radical attack.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C (carbonyl) | (High Positive Value) | (Low Value) | (Intermediate Value) |

| O (carbonyl) | (Low Value) | (High Positive Value) | (Intermediate Value) |

| Cl | (Intermediate Value) | (Intermediate Value) | (High Positive Value) |

Note: The values in this table are hypothetical and represent expected trends. Actual values would be derived from DFT calculations.

Thermodynamic Property Calculations and Energetic Analyses

Computational methods can be used to calculate various thermodynamic properties of molecules in the gas phase. nist.govwisc.edu These calculations are crucial for understanding the stability and energy content of a compound. For this compound, properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) could be determined using statistical thermodynamics based on the calculated vibrational frequencies and molecular geometry. nist.gov These calculated values are essential for chemical engineering applications and for predicting the thermodynamics of reactions involving this compound.

Standard Enthalpies of Formation for Neutral and Cationic Species

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Despite a thorough search of scientific literature, specific experimental or calculated values for the standard enthalpies of formation for neutral this compound and its corresponding cationic species could not be located.

Computational chemistry methods, such as G3 or G4 theory, are often employed to predict such thermodynamic data with high accuracy. However, published studies applying these methods to this compound were not found. Therefore, a data table for these values cannot be provided at this time.

Kinetic Modeling and Rate Constant Predictions for Gas-Phase Reactions

Kinetic modeling is essential for understanding the behavior of compounds in various environments, such as the atmosphere or industrial processes. This involves predicting rate constants for elementary reactions. A comprehensive review of the literature revealed no specific studies focused on the kinetic modeling or the prediction of rate constants for the gas-phase reactions of this compound.

Research in this area would typically involve computational methods like Transition State Theory (TST) combined with quantum chemical calculations to determine the energetics of reaction pathways. Such analyses would provide crucial data for understanding the atmospheric lifetime and degradation pathways of this compound. However, no such specific kinetic data or predictive models for this compound have been published.

Theoretical Assessment of Heavy Atom Effects on Electronic Transitions

The "heavy atom effect" refers to the influence of atoms of high atomic number on molecular electronic properties, particularly the enhancement of spin-forbidden electronic transitions (e.g., from a singlet to a triplet state) through spin-orbit coupling. In this compound, the chlorine atom would be the primary contributor to this effect.

A theoretical assessment of this phenomenon would involve relativistic quantum chemical calculations to determine the magnitude of spin-orbit coupling and its impact on the electronic absorption and emission spectra. Such studies would elucidate how the presence of chlorine, compared to a lighter halogen like fluorine, modifies the photophysical properties of the molecule. However, a search of the scientific literature did not yield any theoretical studies specifically assessing the heavy atom effect on the electronic transitions of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Fluorinating Agent in Organic Synthesis

In the context of organic synthesis, fluorinating agents are typically classified as reagents that donate a fluorine atom to a substrate molecule, either through a nucleophilic or electrophilic mechanism. While chloropentafluoroacetone is a pivotal fluorinated molecule, its primary role is not as a direct fluorinating agent. Instead of donating a single fluorine atom, it is utilized as a structural precursor to introduce entire fluoroalkyl moieties, such as the trifluoromethyl (-CF₃) or chlorodifluoromethyl (-CF₂Cl) groups, into a target molecule. Its utility lies in its reactivity as an electrophilic ketone, which allows for the construction of more complex fluorinated structures, rather than in direct fluorination reactions.

Precursor for the Synthesis of Diverse Fluorinated Compounds

This compound is a key starting material for synthesizing a variety of valuable fluorinated compounds, leveraging the reactivity of its carbonyl group.

This compound serves as a reagent for the synthesis of α-trifluoromethylated arylacetic acids. These compounds are of significant interest in medicinal chemistry as fluorinated analogs of pharmacologically active molecules. The synthesis involves the reaction of this compound with an aromatic substrate, which, through a series of transformations, leads to the formation of an aromatic ring substituted with a trifluoromethyl group at the alpha position of an acetic acid moiety. This pathway highlights the compound's role in creating complex fluorinated structures that are otherwise challenging to access.

A notable application of this compound is in the multi-step synthesis of gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives. researchgate.net While other methods, such as Wittig reactions on trifluoroacetophenone, are common, a pathway utilizing this compound provides an alternative route. researchgate.net This strategy involves the nucleophilic addition of an aryl metallic reagent to the carbonyl group of this compound. researchgate.net The resulting intermediate undergoes further transformations, including a substitution and a zinc-mediated dechlorination, to yield the final styrene derivative. researchgate.net More advanced methods have since been developed, but this pathway demonstrates the foundational role of this compound in accessing complex olefinic structures. researchgate.net

Table 1: Synthetic Pathway to gem-Difluoro-2-trifluoromethyl Styrene Derivatives

| Step | Reactants | Key Transformation | Intermediate/Product |

| 1 | This compound, Aryl Metallic Reagent | Nucleophilic addition to carbonyl | Aryl-substituted fluoroalcohol |

| 2 | Intermediate from Step 1 | SN2 type substitution of chloride | Intermediate product |

| 3 | Intermediate from Step 2, Zinc (Zn) | Dechlorination | gem-Difluoro-2-trifluoromethyl styrene |

Hydrofluoroethers (HFEs) are a class of compounds sought after as replacements for chlorofluorocarbons (CFCs) due to their favorable environmental profiles. This compound can be used to generate alkoxide intermediates that are precursors to complex fluorinated ethers. For instance, the reaction of this compound with potassium fluoride (B91410) leads to the formation of a potassium alkoxide. This highly reactive intermediate can then react with various electrophiles to produce sophisticated HFE structures. This synthetic route showcases the utility of this compound in building the backbone of next-generation solvents and refrigerants.

Table 2: Synthesis of Hydrofluoroether Precursors

| Reactant 1 | Reactant 2 | Key Intermediate Formed | Application |

| This compound | Potassium Fluoride | Potassium 1-chloro-1,1,3,3,3-pentafluoropropan-2-oxide | Precursor for complex hydrofluoroethers |

Development of High-Performance Materials

The incorporation of fluorine into polymers and materials can dramatically enhance their properties, including chemical inertness and thermal stability.

While fluoropolymers are renowned for their use in high-performance coatings with exceptional chemical and thermal resistance, specific applications of this compound as a direct monomer or precursor in the synthesis of these advanced coatings are not widely documented in scientific literature. The field of fluorinated coatings typically relies on the polymerization of foundational monomers like tetrafluoroethylene (B6358150) (TFE) and other perfluorinated olefins. The specialized structure of this compound makes it more suitable as a building block for discrete, high-value molecules in organic synthesis rather than for direct polymerization into coating materials.

Integration into Specialized Polymer Architectures

While this compound is not a primary monomer in large-scale polymer production, its unique chemical properties allow for its integration into specialized polymer architectures, imparting specific and desirable characteristics to the final materials. Its role is often as a modifying agent or a building block for creating polymers with high-performance features.

Research in materials science has explored the incorporation of fluorinated moieties, such as those derivable from this compound, to enhance polymer properties. The inclusion of fluorine atoms can significantly alter the surface energy, thermal stability, chemical resistance, and optical properties of a polymer.

One area of application is in the synthesis of fluorinated side-chain polymers. In this approach, the main polymer backbone can be composed of common monomers, while this compound-derived groups are attached as side chains. This method allows for the modification of a polymer's surface properties without altering the bulk characteristics of the main chain. For instance, such modifications can lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces. These are valuable for applications such as protective coatings, anti-fouling surfaces, and low-friction materials.

The synthesis of these specialized polymers can be achieved through various polymerization techniques. While direct polymerization of this compound is not common, it can be chemically transformed into functionalized monomers that are then copolymerized with other monomers. This allows for precise control over the degree of fluorination and the distribution of the fluorinated groups within the polymer architecture, enabling the fine-tuning of the material's properties for specific applications.

Table 1: Potential Effects of Integrating this compound-Derived Moieties into Polymer Architectures

| Property Enhanced | Mechanism of Enhancement | Potential Applications |

| Thermal Stability | The high strength of the Carbon-Fluorine bond increases the energy required for thermal decomposition. | High-temperature resistant coatings, seals, and gaskets. |

| Chemical Resistance | The electronegativity of fluorine atoms shields the polymer backbone from chemical attack. | Linings for chemical reactors, protective clothing, and chemically resistant tubing. |

| Low Surface Energy | The low polarizability of the C-F bond results in weak intermolecular forces at the surface. | Water and oil repellent coatings, anti-graffiti surfaces, and non-stick coatings. |

| Low Refractive Index | The presence of fluorine atoms lowers the overall electron density and polarizability of the material. | Optical fibers, anti-reflective coatings, and cladding for optical components. |

| Biocompatibility | The inertness of the fluorinated surface can reduce adverse reactions with biological systems. | Medical implants, drug delivery systems, and biomedical coatings. |

Contributions to Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cefic.org The application of this compound in the context of green and sustainable chemistry is primarily as a specialized building block for creating products with enhanced durability and performance, which can contribute to sustainability goals. topdutch.com

One of the core tenets of green chemistry is the development of products that are more durable and require less frequent replacement, thereby reducing waste and conserving resources. By incorporating fluorinated groups derived from this compound into materials, their resistance to chemical and thermal degradation can be significantly increased. This enhanced durability translates to a longer service life for products such as coatings, seals, and electronic components, which aligns with the green chemistry principle of designing for longevity to minimize waste.

Furthermore, the use of this compound as a building block can contribute to the synthesis of highly efficient and selective agrochemicals and pharmaceuticals. nih.govnih.gov The introduction of fluorine can improve the biological activity and metabolic stability of these molecules, potentially leading to lower application rates for agrochemicals and reduced dosages for pharmaceuticals. nih.gov This can minimize the environmental footprint and potential for off-target effects.

In the realm of process chemistry, the development of more environmentally benign synthesis methods is a key focus of green chemistry. While traditional fluorination methods can involve harsh reagents and conditions, ongoing research aims to develop greener synthetic routes. chemistryforsustainability.org The use of this compound as a starting material in some syntheses may offer advantages in terms of reaction efficiency and selectivity, potentially reducing the formation of unwanted byproducts and simplifying purification processes.

However, it is also crucial to consider the entire life cycle of fluorinated compounds. The persistence of some organofluorine compounds in the environment is a significant concern. Therefore, a key aspect of green chemistry initiatives in this area is the design of fluorinated molecules that are effective for their intended purpose but can also degrade into benign substances after their functional life. Research in this area is ongoing, with a focus on creating a new generation of sustainable fluorinated materials.

Environmental Fate and Degradation Pathways of Chloropentafluoroacetone

Atmospheric Transformation Processes

The primary environmental sink for chloropentafluoroacetone is expected to be the atmosphere, where it can undergo transformation through photochemical reactions and interactions with atmospheric oxidants.

Gas-phase this compound is susceptible to degradation by solar radiation, a process known as photolysis. The ultraviolet (UV) absorption spectrum of this compound shows a broad absorption band that extends from below 250 nm to over 356 nm, with a peak absorption at 303 nm. cdnsciencepub.com This range overlaps with the UV-B radiation (280-320 nm) that reaches the Earth's surface, indicating that direct photolysis in the troposphere is a possible degradation pathway. europa.eu

The photolysis of this compound with UV light at a wavelength of 313 nm has been shown to proceed via two main primary decomposition pathways. rsc.org

Pathway 1: The primary breakdown involves the formation of carbon monoxide (CO) and two radical species: the trifluoromethyl radical (CF₃•) and the chlorodifluoromethyl radical (CF₂Cl•). rsc.org

Pathway 2: An alternative decomposition route, which gains importance at shorter wavelengths, involves the production of a chlorine atom (Cl•) and a CF₃COCF₂• radical. rsc.org

The highly reactive radical species generated during these primary steps subsequently interact to form a variety of stable halogenated products. rsc.org The rate of photolysis is a critical factor in determining the atmospheric lifetime of a chemical. rsc.org This rate, often denoted as a J-value, is calculated by integrating the compound's absorption cross-section, the quantum yield for photolysis, and the solar actinic flux over wavelength. rsc.orgcmascenter.org For many chlorofluorocarbons (CFCs), UV photolysis is the main atmospheric loss process and the mechanism for releasing reactive halogen atoms into the stratosphere. researchgate.net

| Product Type | Chemical Compound |

|---|---|

| Primary Products | Carbon monoxide |

| Trifluoromethyl radical | |

| Chlorodifluoromethyl radical | |

| Halogenated Methanes | Chlorotrifluoromethane |

| Dichlorodifluoromethane (B179400) | |

| - | |

| Halogenated Ethanes | Hexafluoroethane (B1207929) |

| Chloropentafluoroethane (B1202741) | |

| 1,2-dichloro-1,1,2,2-tetrafluoroethane | |

| Halogenated Propanes | Octafluoropropane |

| 1-chloroheptafluoropropane | |

| Dichlorooctafluoropropane | |

| Halogenated Ketone | Octafluorobut-3-one |

In the troposphere, many organic compounds are removed through oxidation reactions initiated by reactive species, primarily the hydroxyl radical (OH•). copernicus.org Other oxidants like chlorine atoms (Cl•) can also play a role. nih.gov For highly halogenated compounds like this compound that lack C-H bonds, the rate of reaction with OH radicals is expected to be very slow. nih.govutoronto.ca The atmospheric lifetimes of similar compounds such as chloropentafluoroethane (C₂F₅Cl) and chlorotrifluoromethane (CF₃Cl) are estimated to be greater than 300 years, suggesting a high degree of persistence. nih.govutoronto.ca

The degradation of fluorinated compounds by OH radicals typically proceeds via hydrogen abstraction, but in the absence of C-H bonds, this pathway is not viable. rsc.org While addition of OH to the carbonyl C=O bond is a theoretical possibility, this reaction is generally slow for ketones. rsc.orgresearchgate.net

The hydroperoxyl radical (HO₂) is another important radical in atmospheric chemistry. It is often formed as a product of the degradation of volatile organic compounds (VOCs) and plays a key role in the cycling of other radicals that drive ozone formation. nih.gov However, direct reaction of HO₂ with stable, saturated halogenated compounds is generally not considered a significant atmospheric loss process.

Chlorine atoms (Cl•), which can be produced from the photolysis of this compound itself, are highly reactive oxidizing agents. rsc.orgquora.com These atoms can initiate the oxidation of other organic compounds and participate in catalytic cycles, such as the decomposition of ozone. youtube.com

| Compound | Chemical Formula | Estimated Atmospheric Lifetime (Years) | Reference |

|---|---|---|---|

| Chloropentafluoroethane | C₂F₅Cl | > 300 | nih.govutoronto.ca |

| Chlorotrifluoromethane (CFC-13) | CF₃Cl | 640 | copernicus.org |

| 1,2-Dichlorotetrafluoroethane (CFC-114) | C₂F₄Cl₂ | 189 | copernicus.org |

| Trichlorofluoromethane (CFC-11) | CCl₃F | ~55 | uea.ac.uk |

Biogeochemical Degradation Studies

The breakdown of chemical substances by microorganisms and other biological processes is a critical component of their environmental fate. However, highly halogenated compounds often exhibit significant resistance to biodegradation.

Aerobic biodegradation pathways typically involve enzymes like mono- and dioxygenases, which use molecular oxygen to initiate the breakdown of organic molecules. frontiersin.org For some chlorinated compounds like chloroform, degradation can occur through cometabolism, where microbes degrading a primary substrate fortuitously metabolize the contaminant. researchgate.netmicrobe.com However, the high degree of halogenation in this compound likely makes it a poor substrate for such enzymes.

Anaerobic biodegradation occurs in oxygen-depleted environments and utilizes different metabolic strategies. frontiersin.org For chlorinated compounds, a key anaerobic process is reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen. semanticscholar.org While this is a known pathway for chloroethenes, its applicability to a fluorinated ketone like this compound is uncertain. Anaerobic activation of hydrocarbons can also occur through mechanisms like fumarate addition or carboxylation, but these pathways have not been documented for compounds of this class. frontiersin.org Given the chemical stability conferred by the C-F bonds, significant anaerobic biodegradation of this compound is considered unlikely.

The assessment of degradation in environmental matrices distinguishes between primary and ultimate degradation.

Primary degradation refers to the initial structural transformation of the parent compound into one or more products. researchgate.net

Ultimate degradation (or mineralization) is the complete breakdown of the compound into simple inorganic substances such as carbon dioxide, water, and mineral salts (e.g., chloride and fluoride (B91410) ions).

For this compound, any degradation in environmental matrices like soil or water is expected to be extremely slow. Photochemical degradation in sunlit surface waters could be a potential pathway for primary degradation, analogous to atmospheric photolysis. nih.govunibas.it This process could lead to the formation of various smaller halogenated substances. However, achieving ultimate degradation would be challenging due to the persistence of the fluorinated intermediates. The C-F bond is exceptionally strong and resistant to both chemical and biological cleavage, making complete mineralization highly improbable under typical environmental conditions.

Methodologies for Environmental Monitoring and Trace Detection

Effective environmental monitoring is essential for tracking the presence, concentration, and transport of persistent chemical substances. netsolwater.comdicksondata.com Monitoring programs typically involve the systematic collection of samples from various environmental media, including air, water, sediment, and biota, followed by chemical analysis. canada.caepa.gov

Several analytical methodologies are suitable for the trace detection of halogenated compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying volatile and semi-volatile organic compounds in complex environmental samples. It would be a primary method for quantifying this compound in air or water samples. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In laboratory and chamber studies, in situ FTIR spectroscopy is used to monitor the concentrations of gas-phase reactants and products over time, providing valuable data on reaction kinetics and mechanisms. nih.gov This technique can identify compounds based on their unique infrared absorption spectra. nist.gov

Atmospheric Simulation Chambers: These are large, controlled environments used to study atmospheric chemical processes under realistic conditions. nih.gov They allow researchers to investigate degradation pathways, measure reaction rates, and identify transient intermediates that would be difficult to observe in the ambient atmosphere.

| Methodology | Application | Description | Reference |

|---|---|---|---|

| Environmental Sampling | Field Monitoring | Systematic collection of air, water, soil, and biological samples from designated sites to assess chemical presence and trends. | canada.caepa.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Sample Analysis | A highly sensitive and specific laboratory technique for separating, identifying, and quantifying individual chemical compounds in a sample. | rsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Laboratory/Chamber Studies | Used to monitor gas-phase reactions in real-time by detecting the characteristic infrared absorption of different molecules. | nih.gov |

| Atmospheric Simulation Chambers | Mechanistic Research | Controlled enclosures that simulate atmospheric conditions to study the kinetics and products of photochemical and radical-initiated reactions. | nih.gov |

| Passive Air Samplers | Air Quality Monitoring | Devices that collect airborne contaminants over an extended period without active pumping, useful for long-term, large-scale spatial monitoring. | netsolwater.com |

Comparative Analysis of Degradation Profiles with Other Polyfluorinated Substances

Due to a lack of direct experimental data on the environmental fate and degradation of this compound, its environmental profile must be inferred by comparing its structure to other well-studied polyfluorinated substances. This comparative analysis will focus on structurally related compounds, including perfluorinated ketones, chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). The presence of a ketone functional group, a carbon-chlorine (C-Cl) bond, and carbon-fluorine (C-F) bonds in this compound suggests that its degradation profile will share characteristics with these classes of compounds.

The primary atmospheric degradation pathway for many organic compounds is reaction with hydroxyl (OH) radicals. However, the high degree of fluorination in this compound likely renders it resistant to this degradation mechanism, similar to perfluorinated compounds. For instance, hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) are susceptible to OH radical attack primarily due to the presence of C-H bonds, which are absent in this compound. researchgate.net

A more probable atmospheric degradation pathway for this compound is photolysis, the breakdown of the molecule by solar radiation. Studies on other perfluorinated ketones, such as perfluoro-2-methyl-3-pentanone and perfluoro-3-methyl-2-butanone, have shown that photolysis is their dominant loss pathway in the troposphere. epa.govfluorocarbons.org This process leads to relatively short atmospheric lifetimes for these compounds, in the range of 3 to 13 days. epa.govfluorocarbons.org Given the structural similarities, it is reasonable to infer that this compound will also have a short atmospheric lifetime, primarily governed by photolysis. The C-Cl bond in this compound is also susceptible to photolytic cleavage.